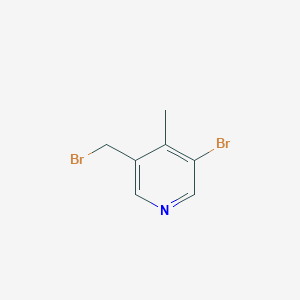
3-Bromo-5-(bromomethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, with a methyl group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4-methylpyridine involves the bromination of 3,5-dimethylpyridine. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
For large-scale industrial production, an alternative method involves the use of 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and involves fewer hazardous reagents. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to yield (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
化学反応の分析
Types of Reactions
3-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines.
科学的研究の応用
3-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the synthesis of potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects .
類似化合物との比較
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3,5-Dibromopyridine: Contains two bromine atoms but lacks the methyl group, affecting its steric and electronic properties.
4-Bromo-3-methylpyridine: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry .
特性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC名 |
3-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
InChIキー |
XXUSRHHJXVPELW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















